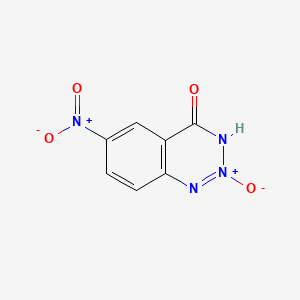

6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide

Description

Structure

3D Structure

Properties

CAS No. |

89403-85-0 |

|---|---|

Molecular Formula |

C7H4N4O4 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

6-nitro-2-oxido-3H-1,2,3-benzotriazin-2-ium-4-one |

InChI |

InChI=1S/C7H4N4O4/c12-7-5-3-4(10(13)14)1-2-6(5)8-11(15)9-7/h1-3H,(H,8,9,12) |

InChI Key |

BKYFXFGONFMJNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N[N+](=N2)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization and Cyclization of 2-Aminobenzamides

A widely used method involves the diazotization of 2-aminobenzamides using sodium nitrite in the presence of a strong acid such as p-toluenesulfonic acid. This generates stable aryl diazonium salts, which undergo intramolecular cyclization to form the benzotriazin-4(1H)-one core. The process can be performed in a one-pot manner, enhancing efficiency and reducing purification steps.

- Polymer-supported nitrite reagents have been employed to facilitate the diazotization step, improving reagent handling and reaction control.

- The reaction is compatible with various N-substituted benzamides, allowing for structural diversity in the final products.

- The cyclization proceeds under mild conditions, typically at room temperature or slightly elevated temperatures, avoiding harsh reagents or metal catalysts.

Heterocyclization via Tosylmethyl Derivatives

Another approach involves the synthesis of 1-azido-2-(isocyano(tosyl)methyl)benzenes as key intermediates. These are prepared from 2-azidobenzaldehydes through formamide treatment and dehydration steps. Subsequent intramolecular heterocyclization under basic conditions (e.g., using sodium allyloxide in THF at 0 °C) leads to the formation of benzotriazine derivatives.

- This method allows for the insertion of alkyl or aryl groups at the 4-position of the benzotriazine ring.

- The reaction yields are generally good to excellent, with optimized conditions providing up to 88% isolated yield.

- The process avoids harsh conditions and metal catalysts, relying on base-promoted cyclization.

The introduction of the nitro group at the 6-position and the formation of the 2-oxide are typically achieved through nitration and oxidation reactions:

- Nitration can be performed using nitric acid under controlled conditions to selectively functionalize the benzotriazine ring.

- Oxidation to the 2-oxide is often accomplished by treatment with suitable oxidizing agents, ensuring the formation of the N-oxide moiety without degrading the heterocyclic core.

Continuous Flow Synthesis

Recent advances include the use of continuous flow reactors for the synthesis of benzotriazin-4(3H)-ones, which can be adapted for the 6-nitro derivative:

- Photocyclization under violet light (420 nm) in a flow reactor enables rapid and efficient ring closure.

- The flow process offers excellent yields within short residence times (e.g., 10 minutes) without the need for additives or photocatalysts.

- This method enhances safety and scalability, making it suitable for industrial production.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Diazotization & Cyclization | NaNO2, p-toluenesulfonic acid, polymer-supported nitrite | 70–90 | Mild conditions, one-pot process | Compatible with various N-substituents |

| Tosylmethyl Heterocyclization | 2-azidobenzaldehyde, formamide, POCl3, t-BuOK or Na allyloxide, THF, 0 °C | Up to 88 | High yield, no metal catalysts | Allows functional group insertion |

| Nitration & Oxidation | HNO3 for nitration, oxidizing agents for N-oxide formation | Variable (60–85) | Selective functionalization | Requires careful control of conditions |

| Continuous Flow Photocyclization | Violet light (420 nm), flow reactor, no additives | >85 | Fast, scalable, safe | Under development for nitro derivatives |

- Density Functional Theory (DFT) calculations have been used to elucidate the mechanism of heterocyclization, supporting the intramolecular nucleophilic attack of the deprotonated TosMIC moiety on the azide group to form the benzotriazine ring.

- The use of polymer-supported nitrite reagents improves the stability and handling of diazonium intermediates, reducing side reactions.

- Continuous flow photochemical methods represent a breakthrough in reaction time and safety, avoiding the use of harsh reagents and enabling precise control over reaction parameters.

- Industrially, tubular reactors combined with catalytic hydrogenation and sulfonated diazonium cyclization have been developed for related benzotriazine derivatives, improving atom economy and reducing waste.

The preparation of 6-nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide is achieved through sophisticated synthetic routes involving diazotization, heterocyclization, nitration, and oxidation. Advances in methodology, including one-pot processes, base-promoted cyclizations, and continuous flow photochemistry, have significantly improved yields, safety, and scalability. These methods provide a robust platform for the synthesis of this important heterocyclic compound with potential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: 6-Amino-1,2,3-benzotriazin-4(1H)-one.

Substitution: Various substituted benzotriazinones depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzotriazinone ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 6-nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide exhibit notable antimicrobial properties. A study demonstrated that certain analogs showed effective inhibition against various bacterial strains. For instance, compounds synthesized from this scaffold were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as new antibacterial agents .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent cell death. A specific derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Material Science Applications

Polymer Chemistry

this compound has been utilized in the synthesis of functional polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, a study reported the synthesis of polyurethanes incorporating this compound, which exhibited improved tensile strength and heat resistance compared to traditional formulations .

Photostability Enhancers

The compound has also been studied for its role as a photostabilizer in plastics and coatings. Its ability to absorb UV light and dissipate energy as heat makes it an effective additive for enhancing the durability of materials exposed to sunlight. This application is particularly relevant in outdoor products where UV degradation is a concern .

Environmental Science Applications

Environmental Monitoring

In environmental chemistry, derivatives of this compound are explored as potential indicators for pollution monitoring. Their ability to form stable complexes with heavy metals allows for the development of sensors that can detect trace amounts of contaminants in water sources .

Bioremediation

The compound has shown promise in bioremediation efforts aimed at degrading environmental pollutants. Studies indicate that certain microbial strains can utilize derivatives of this compound as a carbon source while simultaneously breaking down more toxic substances like pesticides and heavy metals .

Case Studies

Mechanism of Action

The mechanism of action of 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Table 1: Molecular and Functional Group Comparison

Key Observations:

- Size and Complexity : The target compound is smaller and less complex than benzo-1,4-oxathians (e.g., 3d, 4b) and phosphorus-containing oxazaphosphepines (17d/18d), which may enhance its bioavailability in biological systems .

- Functional Groups : The nitro group in this compound distinguishes it from sulfur-containing analogs (e.g., thiadiazoles, benzoxathiines) and phosphorus-based systems. This group likely increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to methoxy or thiophene substituents .

Stability and Hazards

In contrast, oxazaphosphepines (17d/18d) exhibit conformational flexibility (chair/boat structures) that may enhance their stability in solution .

Biological Activity

6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide (CAS No. 89403-85-0) is a heterocyclic compound notable for its structural features, including a nitro group that enhances its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 89403-85-0 |

| Molecular Formula | C7H4N4O4 |

| Molecular Weight | 208.13 g/mol |

| IUPAC Name | 6-nitro-2-oxido-3H-1,2,3-benzotriazin-2-ium-4-one |

| Boiling Point | 457.2 ºC at 760 mmHg |

| Flash Point | 230.3 ºC |

| Density | 1.91 g/cm³ |

The biological activity of this compound is largely attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components such as DNA and proteins, leading to various biological effects:

- Genotoxicity : Research indicates that compounds similar to this benzotriazine derivative exhibit genotoxic effects, including DNA strand breaks and oxidative damage under aerobic conditions .

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties, making it a candidate for pharmaceutical development .

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity through mechanisms involving DNA damage and apoptosis induction in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological implications of benzotriazine derivatives:

- A study on the genotoxic effects of related compounds found that exposure to certain benzotriazines resulted in dose-dependent DNA damage in Walker cells, with significant increases in single-strand breaks observed .

- Another investigation demonstrated that the nitro group could facilitate oxidative DNA damage via redox cycling mechanisms, leading to increased levels of biomarkers like 8-hydroxydeoxyguanosine in vivo .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in organic synthesis and drug development:

- Synthesis of Bioactive Compounds : The compound is utilized as a building block for synthesizing more complex molecules with potential therapeutic applications .

- Pharmaceutical Development : Its unique reactivity profile has led to investigations into its use as a prodrug or active pharmaceutical ingredient (API) in formulations targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Nitro-1,2,3-benzotriazin-4(1H)-one 2-oxide and its derivatives?

- Methodological Answer : A primary route involves bromination of precursor triazine oxides. For example, bromination of 3-amino-1,2,4-triazine 2-oxide yields 6-bromo derivatives (e.g., 6-bromo-3-amino-1,2,4-triazine 2-oxide) with high regioselectivity, confirmed via X-ray crystallography . Key reagents include bromine in acetic acid, followed by purification via recrystallization. Derivatives can be further functionalized using nucleophilic substitution or coupling reactions.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to identify substituent positions. For example, small chemical shift differences between H-5/H-6 or C-5/C-6 may require complementary methods like X-ray crystallography for unambiguous assignment .

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., retention of the N-oxide moiety after bromination) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for brominated derivatives .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Derivatives exhibit broad bioactivity, including antibacterial, antifungal, and anticonvulsant properties. For instance, 5-benzylidine derivatives of 6-nitro-3-(4-oxo-thiazolidin-2-ylideneamino)-2-phenyl-3H-quinazolin-4-one show efficacy against tuberculosis and fungal pathogens. Activity is influenced by substituents (e.g., nitro, trifluoromethyl) on the benzylidine group . Standard assays include MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity and in vivo seizure models for anticonvulsant screening.

Advanced Research Questions

Q. How can computational methods predict the bioactivity and drug-likeness of this compound derivatives?

- Methodological Answer :

- GFN2-xTB Simulations : Model reaction pathways and intermediate stability during synthesis, as applied to phospholo-benzodiazepin-1-amine oxides .

- Lipinski’s Rule : Assess drug-likeness by calculating logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Derivatives with nitro groups may require optimization for solubility .

- CYP Interaction Prediction : Use docking studies to evaluate metabolism via cytochrome P-450 enzymes, critical for pharmacokinetic profiling .

Q. How should researchers resolve contradictory NMR data during structural elucidation?

- Methodological Answer : When or NMR is inconclusive (e.g., overlapping signals for H-5/H-6), employ:

- X-ray Crystallography : Definitive for regiochemical assignments, as shown for 6-bromo-3-amino-1,2,4-triazine 2-oxide .

- 2D NMR Techniques : Use HSQC or HMBC to correlate proton and carbon shifts, clarifying substituent positions.

- Comparative Analysis : Cross-reference with mass spectral data to confirm molecular integrity.

Q. What strategies optimize substituent selection to enhance biological efficacy?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents like trifluoromethyl or halo groups (Cl, Br) to improve antimicrobial potency. For example, 6-bromo derivatives show enhanced activity due to increased electrophilicity .

- Bioisosteric Replacement : Replace nitro groups with bioisosteres (e.g., cyano) to maintain activity while improving solubility.

- Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., N-oxide oxygen) for target binding, as seen in anticonvulsant derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.